Ethyl 3-(oxetan-3-yl)prop-2-ynoate

Aqueous solubility Oxetane bioisostere Drug-likeness

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a heterocyclic building block that combines a strained four-membered oxetane ring with a propiolate ester, yielding a bifunctional core (C₈H₁₀O₃, MW 154.16 g/mol, purity typically ≥97%). The oxetane motif is established as a privileged structure in medicinal chemistry that can profoundly modulate aqueous solubility, lipophilicity, metabolic stability, and conformational preference when incorporated into molecular scaffolds.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 2138167-54-9
Cat. No. B6302838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(oxetan-3-yl)prop-2-ynoate
CAS2138167-54-9
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC1COC1
InChIInChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3
InChIKeyVFZBUCQRDACGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(oxetan-3-yl)prop-2-ynoate (CAS 2138167-54-9) – Procurement-Relevant Baseline for an Oxetane-Alkyne Bifunctional Building Block


Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a heterocyclic building block that combines a strained four-membered oxetane ring with a propiolate ester, yielding a bifunctional core (C₈H₁₀O₃, MW 154.16 g/mol, purity typically ≥97%). The oxetane motif is established as a privileged structure in medicinal chemistry that can profoundly modulate aqueous solubility, lipophilicity, metabolic stability, and conformational preference when incorporated into molecular scaffolds. [1] This compound is supplied as a clear solid requiring refrigerated (2–7 °C) storage and is classified as toxic, necessitating appropriate handling protocols.

Why Ethyl 3-(oxetan-3-yl)prop-2-ynoate Cannot Be Substituted by Generic Alkyne-Esters or Simple Oxetanes


Substituting ethyl 3-(oxetan-3-yl)prop-2-ynoate with ethyl propiolate or 3-ethynyloxetane eliminates either the oxetane-imparted physicochemical benefits or the ester handle required for downstream diversification. Ethyl propiolate (CAS 623-47-2) lacks the oxetane ring entirely and therefore cannot reproduce the solubility enhancement (4‑ to >4000‑fold) [1] or metabolic stability gains [1] documented for oxetane-containing analogs. Conversely, 3-ethynyloxetane (CAS 1290541-38-6) and 2-ethynyloxetane (CAS 33869-43-1) omit the ester carbonyl, depriving the user of a key synthetic handle for amidation, transesterification, or conjugate addition reactions. The sp³‑hybridised oxetane oxygen also alters the conformational landscape of the attached alkyne chain, affecting molecular recognition in ways that simple alkyl esters cannot replicate. [1] These differences mean that generic replacement leads to non‑equivalent reactivity, altered pharmacokinetic profiles, and inconsistent structure‑activity relationships.

Ethyl 3-(oxetan-3-yl)prop-2-ynoate – Quantitative Differential Evidence vs. Structural Comparators


Aqueous Solubility Enhancement: Oxetane vs. gem-Dimethyl or Alkyl Substitution

Replacing a gem-dimethyl or alkyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4,000, depending on the structural context. [1] This effect is attributed to the oxetane oxygen acting as a hydrogen-bond acceptor and to the reduction in molecular planarity that disrupts crystal packing. Ethyl 3-(oxetan-3-yl)prop-2-ynoate incorporates this solubilising oxetane motif directly, while comparator ethyl propiolate (no oxetane) lacks this property, and 3-ethynyloxetane lacks the ester polarity. [1]

Aqueous solubility Oxetane bioisostere Drug-likeness

Metabolic Stability Improvement Conferred by the Oxetane Ring

In matched molecular pair analyses, the incorporation of an oxetane ring reduces the rate of metabolic degradation in the majority of cases. [1] This is particularly relevant for alkyne-containing compounds, where oxidative metabolism at the propargylic position can be a major clearance pathway. Ethyl 3-(oxetan-3-yl)prop-2-ynoate positions the oxetane ring adjacent to the alkyne, potentially shielding it from metabolic enzymes, a feature absent in ethyl propiolate or simple ethynyloxetanes. [1]

Metabolic stability Oxetane effect Microsomal clearance

Lipophilicity Modulation: Predicted logP Shift vs. Ethyl Propiolate

Oxetane substitution typically reduces logP by approximately 0.5–1.5 units relative to the corresponding gem-dimethyl analog, due to the introduction of the polar ether oxygen. [1] While experimentally measured logP for ethyl 3-(oxetan-3-yl)prop-2-ynoate is not yet reported, the structural addition of the oxetane ring to the propiolate scaffold is expected to lower logP compared to ethyl propiolate (reported experimental logP ≈ 1.0–1.4 [2] ), improving the drug-likeness of derived compounds. This shift is consistent with the well-documented ability of oxetanes to reduce lipophilicity while maintaining or improving permeability. [1]

Lipophilicity logP Oxetane effect

Conformational Restriction: Synclinal Preference vs. Antiplanar Alkyl Chains

The incorporation of an oxetane into an aliphatic chain favours synclinal conformations rather than the extended antiplanar arrangements typical of simple alkyl chains. [1] This conformational bias can alter the three-dimensional presentation of the attached alkyne and ester functionalities, impacting target binding and molecular recognition in ways that ethyl propiolate or 3-ethynyloxetane cannot replicate. For compounds where the spatial orientation of the ethynyl group is critical for activity, this pre‑organised geometry provides a distinct advantage. [1]

Conformational analysis Oxetane Molecular recognition

Orthogonal Reactivity: Ester Handle Enables Diversification Not Possible with Simple Ethynyloxetanes

Ethyl 3-(oxetan-3-yl)prop-2-ynoate presents both a terminal alkyne (suitable for CuAAC click chemistry) and an ethyl ester (suitable for amidation, transesterification, or hydrolysis to the carboxylic acid). This dual orthogonal reactivity is absent in 3-ethynyloxetane (CAS 1290541-38-6) and 2-ethynyloxetane (CAS 33869-43-1), which lack the ester carbonyl. [1] The ester group can be selectively manipulated before or after alkyne cycloaddition, enabling sequential functionalisation strategies that are unattainable with comparator building blocks. [1]

Click chemistry Amidation Synthetic diversification

High Purity Specification and Controlled Storage Profile Reduce Experimental Variability

Commercially available ethyl 3-(oxetan-3-yl)prop-2-ynoate is supplied at ≥97% purity with a defined storage condition of 2–7 °C (refrigerated). This contrasts with simpler ethynyloxetanes, which are often supplied at 95% purity with ambient storage recommendations. Higher initial purity reduces the burden of pre‑reaction purification and minimises batch‑to‑batch variability, a critical factor in multi‑step synthetic sequences where impurity carry‑over can confound biological assay results.

Purity Reproducibility Quality control

Ethyl 3-(oxetan-3-yl)prop-2-ynoate – Evidence-Backed Procurement Scenarios


Medicinal Chemistry Lead Optimisation Requiring Solubility Rescue

When a lead series suffers from poor aqueous solubility (e.g., <10 µM) and structural analysis identifies a gem-dimethyl or alkyl group amenable to replacement, ethyl 3-(oxetan-3-yl)prop-2-ynoate provides a pre‑functionalised oxetane‑alkyne building block. The documented 4‑ to >4,000‑fold solubility increase upon oxetane substitution [1] can be harnessed without de novo synthesis of the oxetane ring, accelerating SAR exploration cycles.

Fragment-Based Drug Discovery Requiring Controlled Conformational Space

The synclinal conformational preference induced by the oxetane ring differentiates this building block from extended alkyl‑alkyne fragments. [1] Procurement teams supporting fragment libraries should prioritise ethyl 3-(oxetan-3-yl)prop-2-ynoate over ethyl propiolate or 3-ethynyloxetane when three‑dimensional fragment diversity and restricted conformational sampling are desired for target engagement screens.

Sequential Biorthogonal Conjugation Strategies

The dual orthogonal reactivity—terminal alkyne for CuAAC click chemistry and ethyl ester for amidation or hydrolysis—enables sequential functionalisation protocols that are impossible with single‑handle oxetane building blocks. [1] This reduces the number of synthetic steps and intermediate purifications required for constructing probe molecules, antibody‑drug conjugate linkers, or bifunctional affinity reagents.

Metabolic Stability Screening Cascades

For programmes where alkyne‑containing leads exhibit high microsomal clearance, substituting a generic alkyne ester with ethyl 3-(oxetan-3-yl)prop-2-ynoate introduces the metabolically shielding oxetane ring directly at the propargylic position. [1] This building block can be incorporated early in hit‑to‑lead chemistry to generate analogs with improved stability profiles before committing to resource‑intensive in vivo studies.

Quote Request

Request a Quote for Ethyl 3-(oxetan-3-yl)prop-2-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.